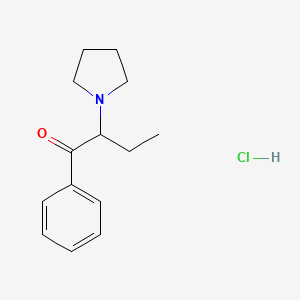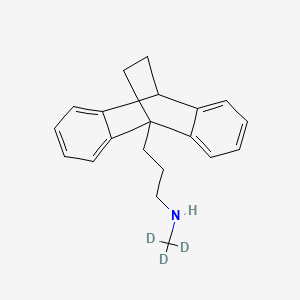
alpha-Pyrrolidinobutiophenone hydrochloride
Vue d'ensemble
Description
Alpha-Pyrrolidinobutiophenone (α-PBP) is a stimulant compound developed in the 1960s . It has been reported as a novel designer drug and can be thought of as the homologue lying between the two better-known drugs α-PPP and α-PVP .
Molecular Structure Analysis
The molecular formula of α-PBP is C14H19NO • HCl . It has a formal name of 1-phenyl-2-(1-pyrrolidinyl)-1-butanone, monohydrochloride .Physical And Chemical Properties Analysis
α-PBP is a crystalline solid with a molecular weight of 253.8 . It has a solubility of 0.5 mg/ml in DMSO, 1 mg/ml in ethanol, and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Toxicometabolomics
Toxicometabolomics is the application of metabolomics to toxicology of endogenous compounds such as drugs of abuse or new psychoactive substances (NPS). Alpha-PBP hydrochloride has been studied in this field . The toxicometabolomics of alpha-PBP was studied in HepaRG cell line incubates . An increase in N-methylnicotinamide was found, which may indicate hepatotoxic potential of the substance .
Drug Abuse Research
Alpha-PBP hydrochloride is a new psychoactive substance (NPS) and has been studied in the context of drug abuse . It appeared on the Japanese illicit drug market in 2014 . It has no therapeutic potential for medical use and therefore is abused for recreational habits, which can lead to fatalities .
Forensic Toxicology
Alpha-PHP and its isomers are a challenge for forensic toxicology since they are easily synthesized, modified, and placed on the market . More studies to develop analytical methods to detect them and more comprehensive legislation should be applied .
Physiological Effect Studies
The physiological effect of alpha-PBP hydrochloride on human liver cells has been studied . Significant changes in the metabolism of cholesterol were revealed after incubation with alpha-PBP .
Amino Acid Adducts Research
Amino acid adducts with glycine and alanine were found after analysis of cell media, and these have not been described in any study before and are likely to appear in vivo .
Mécanisme D'action
Target of Action
Alpha-Pyrrolidinobutyrophenone hydrochloride, a synthetic cathinone, primarily targets the dopamine transporter . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and motivation pathways .
Mode of Action
Alpha-Pyrrolidinobutyrophenone hydrochloride interacts with its primary target, the dopamine transporter, by inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling .
Biochemical Pathways
The primary biochemical pathway affected by Alpha-Pyrrolidinobutyrophenone hydrochloride is the dopaminergic pathway . By inhibiting the reuptake of dopamine, it enhances dopaminergic signaling, which can lead to heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular effect of Alpha-Pyrrolidinobutyrophenone hydrochloride’s action is the inhibition of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . The cellular effects include heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .
Action Environment
The action, efficacy, and stability of Alpha-Pyrrolidinobutyrophenone hydrochloride can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the method of administration . .
Safety and Hazards
Orientations Futures
Recent years have witnessed a rapid increase in the number and prevalence of novel psychoactive substances (NPSs), among which pyrovalerone derivatives, including α-PBP, form a distinct group . These substances pose a serious threat to public health due to their highly pronounced psychostimulant effects and potential for abuse . Future research should focus on understanding their physiological and toxicological properties, as well as developing strategies for their detection and control .
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCJCIUXDFJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631251 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13415-54-8 | |
| Record name | alpha-PBP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13415-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2316JM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)


![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)



![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)



